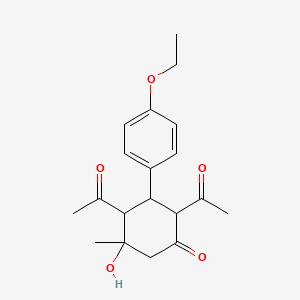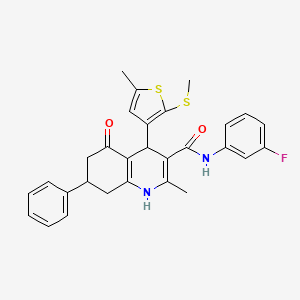
2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como acetilo, etoxilo, hidroxilo y metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona típicamente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es utilizar un derivado de ciclohexanona como material de partida, que se somete a una serie de reacciones que incluyen acetilación, etoxilación e hidroxilación en condiciones controladas. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y ajustes específicos de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar procesos de lotes o continuos a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan un alto rendimiento y pureza del producto final. Los métodos industriales también se centran en optimizar el costo y la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse a un grupo carbonilo.
Reducción: Los grupos acetilo pueden reducirse a alcoholes.
Sustitución: El grupo etoxilo puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el etoxido de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas para garantizar la selectividad y el rendimiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de una dicetona, mientras que la reducción de los grupos acetilo puede producir dioles.
Aplicaciones Científicas De Investigación
2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: La reactividad del compuesto lo hace útil en el estudio de reacciones catalizadas por enzimas y vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona ejerce sus efectos implica interacciones con varios objetivos moleculares. Los grupos acetilo e hidroxilo pueden formar enlaces de hidrógeno con enzimas y receptores, influyendo en su actividad. El grupo etoxilo puede mejorar la solubilidad y biodisponibilidad del compuesto, mientras que el grupo metilo puede afectar su estabilidad y reactividad general.
Comparación Con Compuestos Similares
Compuestos similares
2,4-Diacetyl-3-(4-metoxifenil)-5-hidroxi-5-metilciclohexanona: Estructura similar pero con un grupo metoxilo en lugar de un grupo etoxilo.
2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-etilciclohexanona: Estructura similar pero con un grupo etilo en lugar de un grupo metilo.
Singularidad
2,4-Diacetyl-3-(4-etoxifenil)-5-hidroxi-5-metilciclohexanona es único debido a la presencia del grupo etoxilo, que puede influir en su reactividad e interacciones con otras moléculas. Esto lo diferencia de compuestos similares y potencialmente útil en aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C19H24O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,4-diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C19H24O5/c1-5-24-14-8-6-13(7-9-14)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3 |
Clave InChI |
FIGGGDJENHANHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634566.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634570.png)
![{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11634574.png)
![4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11634575.png)

![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B11634598.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11634605.png)

![ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634614.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634615.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11634621.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634624.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11634627.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11634632.png)
